molecular formula C12H10N4O2 B3730413 [4-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]cyanamide

[4-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]cyanamide

Cat. No.: B3730413
M. Wt: 242.23 g/mol
InChI Key: DXXNSGQXXSNMTL-UHFFFAOYSA-N
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Description

[4-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]cyanamide is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a methoxyphenyl group, a dihydropyrimidinone core, and a cyanamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]cyanamide typically involves the condensation of 4-methoxybenzaldehyde with urea and malononitrile under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dihydropyrimidinone core. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]cyanamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The cyanamide group can be reduced to form primary amines.

    Substitution: The hydrogen atoms on the dihydropyrimidinone core can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include quinones, primary amines, and substituted dihydropyrimidinones, respectively.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]cyanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, which could make it useful in the development of new pharmaceuticals.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of [4-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanamide group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of their activity. Additionally, the methoxyphenyl group can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl isothiocyanate
  • 4-Methoxyphenyl isocyanate
  • 2-(4-Methoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, [4-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]cyanamide is unique due to the presence of the dihydropyrimidinone core and the cyanamide functional group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(4-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-18-9-4-2-8(3-5-9)10-6-11(17)16-12(15-10)14-7-13/h2-6H,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXNSGQXXSNMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]cyanamide
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[4-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]cyanamide
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[4-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]cyanamide
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[4-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]cyanamide
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[4-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]cyanamide
Reactant of Route 6
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[4-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]cyanamide

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